molecular formula C13H19BrO B053791 1-(4-Bromophenoxy)heptane CAS No. 123732-04-7

1-(4-Bromophenoxy)heptane

Cat. No.: B053791
CAS No.: 123732-04-7
M. Wt: 271.19 g/mol
InChI Key: DSCVEUSJTAFLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenoxy)heptane is an organic compound with the molecular formula C13H19BrO It is characterized by the presence of a bromophenoxy group attached to a heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenoxy)heptane can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-bromophenol with 1-bromoheptane in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenoxy)heptane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the bromine atom, resulting in the formation of phenoxyheptane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction process.

Major Products Formed:

    Nucleophilic Substitution: Various substituted phenoxyheptanes.

    Oxidation: Phenoxyheptanols or phenoxyheptanones.

    Reduction: Phenoxyheptane.

Scientific Research Applications

1-(4-Bromophenoxy)heptane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in studies involving the interaction of brominated organic compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxy)heptane depends on the specific reactions it undergoes In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond

Comparison with Similar Compounds

    1-(4-Chlorophenoxy)heptane: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluorophenoxy)heptane: Contains a fluorine atom in place of bromine.

    1-(4-Iodophenoxy)heptane: Features an iodine atom instead of bromine.

Uniqueness: 1-(4-Bromophenoxy)heptane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-bromo-4-heptoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCVEUSJTAFLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344743
Record name 1-(4-bromophenoxy)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123732-04-7
Record name 1-(4-bromophenoxy)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantities: anhydrous potassium carbonate (34.8 g, 0.25 mol), 1-bromoheptane (19.6 g, 0.11 mol) and 4-bromophenol (17.3 g, 0.1 mol). The experimental procedure was as described in Example 119.
Quantity
34.8 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
Quantity
17.3 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.